Palmitamidobutyl guanidine acetate
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Overview
Description
Palmitamidobutyl guanidine acetate is a compound that has garnered attention for its versatile applications, particularly in the fields of cosmetics and pharmaceuticals. This compound is known for its antistatic, hair conditioning, and emulsifying properties . It is a derivative of guanidine, a functional group that is widely used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palmitamidobutyl guanidine acetate typically involves the reaction of palmitic acid with butylamine to form palmitamidobutylamine. This intermediate is then reacted with guanidine and acetic acid to yield the final product. The reaction conditions often include the use of a solvent such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified through processes such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Palmitamidobutyl guanidine acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its characteristics
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Palmitamidobutyl guanidine acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of palmitamidobutyl guanidine acetate involves its interaction with various molecular targets. In biological systems, it may enhance the release of acetylcholine following a nerve impulse, thereby affecting muscle cell membranes . The compound’s guanidine group can also participate in hydrogen bonding and nucleophilic catalysis, influencing its activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Acetylguanidine: Obtained by the N-acylation of guanidine salts with acetic anhydride or esters.
2-Cyanoguanidine (Dicyandiamide): Derived from cyanamide upon treatment with an alkali.
Thiourea Derivatives: Used as guanidylating agents in various synthetic applications.
Uniqueness
Palmitamidobutyl guanidine acetate stands out due to its specific combination of properties, such as its antistatic and hair conditioning effects, which are particularly valuable in the cosmetics industry. Its unique structure also allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
499222-93-4 |
---|---|
Molecular Formula |
C23H48N4O3 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
acetic acid;N-[4-(diaminomethylideneamino)butyl]hexadecanamide |
InChI |
InChI=1S/C21H44N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(26)24-18-15-16-19-25-21(22)23;1-2(3)4/h2-19H2,1H3,(H,24,26)(H4,22,23,25);1H3,(H,3,4) |
InChI Key |
HSRSAYBZLVMQOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCN=C(N)N.CC(=O)O |
Origin of Product |
United States |
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